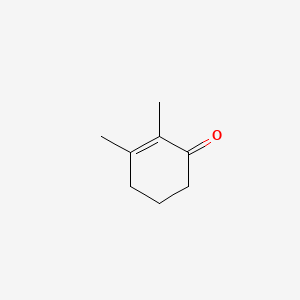

2,3-Dimethyl-2-cyclohexen-1-one

Description

Contextualization within Cyclohexenone Chemistry

The compound 2,3-Dimethyl-2-cyclohexen-1-one belongs to the class of organic compounds known as cyclohexenones. nih.govhmdb.ca These are six-membered cyclic molecules containing both a ketone functional group and an endocyclic double bond. hmdb.ca The defining feature of α,β-unsaturated ketones like cyclohexenone is the conjugation of the carbon-carbon double bond with the carbonyl group (C=C-C=O). fiveable.mechemicalbook.com

This conjugation creates a delocalized π-electron system, which results in unique reactivity. Resonance structures show that the β-carbon (the carbon atom further from the carbonyl group in the double bond) bears a partial positive charge, making it an electrophilic site susceptible to attack by nucleophiles. wikipedia.org This reactivity allows cyclohexenones to undergo nucleophilic conjugate additions, also known as Michael additions, where a nucleophile adds to this β-position. wikipedia.orgwikipedia.org This class of reactions is fundamental in organic chemistry for forming new carbon-carbon bonds. fiveable.me

In this compound, the core cyclohexenone structure is modified by the presence of two methyl groups at the C2 and C3 positions. The placement of these groups creates a tetrasubstituted double bond, which generally leads to greater thermodynamic stability compared to less substituted analogues. stackexchange.com This substitution pattern influences the steric and electronic environment of the reactive sites, thereby affecting its role in chemical synthesis.

| Identifier | Value |

|---|---|

| IUPAC Name | 2,3-dimethylcyclohex-2-en-1-one nih.govhmdb.ca |

| Molecular Formula | C8H12O nih.govhmdb.ca |

| Molar Mass | 124.18 g/mol nih.gov |

| CAS Number | 1122-20-9 nih.gov |

Importance of this compound as a Chemical Entity

The primary importance of this compound in academic research lies in its function as a starting material and synthetic intermediate for the preparation of complex organic molecules, particularly polycyclic compounds. acs.org Its defined structure allows for predictable transformations, making it a useful tool in multi-step synthesis.

A significant example of its application is in the synthesis of phenanthrene (B1679779) derivatives. acs.orgacs.org Research has demonstrated that this compound can serve as the foundational ring structure for building the phenanthrene skeleton. In this synthetic route, the compound is reacted with specific Grignard reagents, such as phenethylmagnesium chloride or m-methoxyphenethylmagnesium chloride. acs.org This reaction targets the carbonyl group of the cyclohexenone, leading to the formation of a tertiary alcohol. The subsequent dehydration and cyclization steps, often promoted by an acid catalyst like stannic chloride, yield the rigid, polycyclic phenanthrene system. acs.org This specific application highlights the compound's value in constructing molecules with significant structural complexity from simpler, readily accessible precursors.

| Starting Material | Key Reagent | Intermediate Type | Final Product Class |

|---|---|---|---|

| This compound | Phenethylmagnesium chloride | 1,2-Dimethyl-3-phenethyl-1,3-cyclohexadiene | Dimethylphenanthrene |

| This compound | m-Methoxyphenethylmagnesium chloride | 1,2-Dimethyl-3-(m-methoxyphenethyl)-1,3-cyclohexadiene | Methoxydimethyl-octahydrophenanthrene |

Scope and Significance of Research on this compound

The body of research focused specifically on this compound is targeted, emphasizing its utility in specific synthetic contexts rather than broad methodological development. While the larger family of substituted cyclohexenones is widely studied as precursors for natural products and pharmaceutically relevant molecules, the research scope for this particular dimethylated derivative is more specialized. mdpi.comnih.gov

The significance of the research on this compound stems from its successful application in total synthesis, such as the previously mentioned phenanthrene syntheses. acs.orgacs.org These studies validate its role as a reliable chemical entity for building complex frameworks. The presence of the two methyl groups on the double bond fixes the substitution pattern from the outset, providing a strategic advantage by preventing the formation of isomeric products that might arise from reactions on an unsubstituted ring. This makes it a valuable component in syntheses where regiochemical control is crucial. Therefore, its significance is not in the volume of research it has generated, but in the quality and clarity of its application as a specialized synthetic tool.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O/c1-6-4-3-5-8(9)7(6)2/h3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJKTQQNQDTORT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)CCC1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701303804 | |

| Record name | 2,3-Dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-20-9 | |

| Record name | 2,3-Dimethyl-2-cyclohexen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethyl-2-cyclohexen-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122209 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-2-cyclohexen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701303804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dimethyl-2-cyclohexen-1-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5VUJ4W5Y3J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-Dimethyl-2-cyclohexen-1-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031414 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies for 2,3 Dimethyl 2 Cyclohexen 1 One

Historical and Pioneering Synthetic Routes to 2,3-Dimethyl-2-cyclohexen-1-one

The foundational method for constructing cyclohexenone rings is the Robinson annulation, discovered by Robert Robinson in 1935. wikipedia.org This powerful reaction sequence builds a six-membered ring onto a ketone by combining a Michael addition with an intramolecular aldol (B89426) condensation. wikipedia.orgpressbooks.publibretexts.org

For the specific synthesis of this compound, a plausible Robinson annulation pathway would involve the reaction of 2-butanone (B6335102) with 3-buten-2-one (methyl vinyl ketone). The process unfolds in two key steps under basic conditions:

Michael Addition: An enolate is formed from 2-butanone by deprotonation at its less substituted α-carbon. This nucleophilic enolate then attacks the β-carbon of methyl vinyl ketone, an α,β-unsaturated carbonyl compound. This conjugate addition results in the formation of a 1,5-dicarbonyl intermediate, specifically 3-methylheptane-2,6-dione. libretexts.orgfiveable.me

Intramolecular Aldol Condensation: The resulting 1,5-diketone, in the presence of a base, undergoes an intramolecular aldol reaction. An enolate is formed at one of the methyl groups of the former 2-butanone moiety, which then attacks the other carbonyl group. This cyclization forms a six-membered ring. Subsequent dehydration (elimination of a water molecule) of the resulting β-hydroxy ketone yields the final α,β-unsaturated ketone, this compound. pressbooks.publibretexts.org

The Wieland-Miescher ketone is a well-known product of the Robinson annulation, highlighting the reaction's importance in steroid synthesis. wikipedia.org A variation of this reaction, the Wichterle reaction, uses 1,3-dichloro-cis-2-butene instead of methyl vinyl ketone to prevent undesirable polymerization. wikipedia.org

Contemporary Approaches for the Synthesis of this compound

Modern organic synthesis has expanded the toolkit for creating substituted cyclohexenones, focusing on efficiency, selectivity, and greener methods.

Catalytic Strategies in this compound Synthesis

Catalytic methods offer elegant and efficient pathways to cyclohexenones, often with high selectivity and under mild conditions.

Dehydrogenation of Saturated Ketones: A prominent catalytic method is the direct dehydrogenation of a corresponding saturated precursor. 2,3-Dimethylcyclohexanone can be converted to this compound via catalytic dehydrogenation. Palladium-based catalysts, such as Pd(DMSO)₂(TFA)₂ with oxygen as the oxidant, are effective for this transformation. organic-chemistry.org This approach is valued for its directness. Research has shown that various noble metals supported on carbon (like Pt/C and Pd/C) can catalyze the dehydrogenation of cyclohexanones to their corresponding enones or phenols. nih.gov

Rhodium-Catalyzed Cycloadditions: Cationic rhodium catalysts are employed in novel cycloaddition reactions. For instance, a [5+1] cycloaddition of vinylcyclopropanes and carbon monoxide (CO) can produce cyclohexenones. organic-chemistry.org Another rhodium-catalyzed process involves a [4+2] annulation between 4-alkynals and alkynes to furnish the cyclohexenone core. nih.gov These methods allow for the construction of highly functionalized rings. nih.gov

Gold-Catalyzed Cyclizations: Gold complexes, such as MeAuPPh₃, have proven to be highly effective catalysts for the hydrative cyclization of 1,6-diynes, which can yield 3-methyl substituted cyclohexenone derivatives. organic-chemistry.org

A summary of representative catalytic strategies is presented below.

Table 1: Catalytic Strategies for Cyclohexenone Synthesis| Reaction Type | Catalyst Example | Precursors | Product Type |

|---|---|---|---|

| Dehydrogenation | Pd(DMSO)₂(TFA)₂ / O₂ | Substituted Cyclohexanone | Substituted Cyclohexenone |

| [5+1] Cycloaddition | Cationic Rh(I) | Vinylcyclopropane, CO | Substituted Cyclohexenone |

| [4+2] Annulation | Rhodium complex | 4-Alkynal, Alkyne | Substituted Cyclohexenone |

| Hydrative Cyclization | MeAuPPh₃ | 1,6-Diyne | Substituted Cyclohexenone |

Multi-component Reactions Leading to 2,3-Dimethyl-2-cyclohexen-one

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. While a specific MCR for this compound is not prominently documented, the principles can be applied. For example, domino reactions like the Knoevenagel/Michael sequence have been used to synthesize complex cyclohexenone derivatives from aromatic aldehydes and dimedone using recyclable catalysts. ias.ac.in

Another approach involves the one-pot synthesis of highly substituted cyclohexanes from α,β-unsaturated aldehydes, β-dicarbonyl compounds, and nitromethane, which demonstrates the power of combining multiple bond-forming events in a single pot. researchgate.net The development of new MCRs is an active area of research, with some methods allowing for the synthesis of enantiomerically pure cyclohexenols, which are direct precursors to cyclohexenones. nih.gov

Green Chemistry Approaches in this compound Production

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances.

Use of Benign Oxidants: A key green strategy in the synthesis of α,β-unsaturated ketones is the use of air or molecular oxygen as the primary oxidant, which is both environmentally friendly and cost-effective. organic-chemistry.orggoogle.com This is exemplified in the palladium-catalyzed aerobic dehydrogenation of cyclohexanones. organic-chemistry.org

Recyclable Catalysts: The development of heterogeneous catalysts is central to green synthesis. For instance, silica-supported diphenic acid has been used as a recyclable catalyst for domino reactions leading to cyclohexenone derivatives, allowing for easy separation and reuse. ias.ac.in Similarly, copper catalysts on mesoporous supports like SBA-15 have been studied for the dehydrogenation of cyclohexanol (B46403) to cyclohexanone, a key starting material. ias.ac.in

Solvent-Free and Alternative Solvents: Performing reactions under solvent-free conditions, such as mechanical grinding, or in environmentally benign solvents like water, reduces waste and environmental impact. ias.ac.in The use of zinc oxide in liquid-phase reactions of aldehydes and ketones also represents a move towards more sustainable catalytic systems. google.com

Analogous Synthetic Routes from Related Cyclohexenone Precursors

The target molecule can also be synthesized by modifying an existing cyclohexenone ring. This approach allows for the late-stage introduction of the required methyl groups.

A plausible two-step strategy starting from cyclohex-2-en-1-one could be:

α-Methylation: The first methyl group can be introduced at the α-position (C-2) of cyclohex-2-en-1-one. This can be achieved by forming the enolate of cyclohexenone and then treating it with a methylating agent like methyl iodide. To achieve selectivity, chiral auxiliaries on polymer supports have been used to direct the methylation to a specific face, yielding (S)-2-methylcyclohexanone with high enantiomeric excess. researchgate.net

Conjugate Addition (β-Methylation): The second methyl group can be installed at the β-position (C-3) of the resulting 2-methyl-2-cyclohexen-1-one. This is accomplished via a conjugate addition (or Michael addition). Organocuprates, such as lithium dimethylcuprate (Me₂CuLi), are soft nucleophiles that preferentially add to the β-carbon of α,β-unsaturated ketones. youtube.commasterorganicchemistry.com Trapping the resulting enolate intermediate with a proton source would yield the desired this compound. The reduction-methylation of cyclohexenone derivatives using reagents like lithium in liquid ammonia (B1221849) followed by a methylating agent is another established method for introducing substituents. acs.org

This stepwise functionalization provides a high degree of control over the placement of substituents on the cyclohexenone scaffold.

Table 2: Summary of Analogous Routes| Starting Material | Step 1 Reagents | Intermediate | Step 2 Reagents | Final Product |

|---|---|---|---|---|

| Cyclohex-2-en-1-one | 1. LDA/THF2. Methyl Iodide | 2-Methyl-2-cyclohexen-1-one | 1. LiCu(CH₃)₂2. H₃O⁺ | This compound |

Chemical Reactivity and Transformation Studies of 2,3 Dimethyl 2 Cyclohexen 1 One

Electrophilic and Nucleophilic Reactions of 2,3-Dimethyl-2-cyclohexen-1-one

The electron-withdrawing nature of the carbonyl group polarizes the α,β-unsaturated system in this compound, making the β-carbon electrophilic and susceptible to attack by nucleophiles, while the carbonyl carbon itself is also an electrophilic center. youtube.comnih.gov

Conjugate Additions to the α,β-Unsaturated System

A key reaction of α,β-unsaturated ketones like this compound is conjugate addition, where a nucleophile adds to the β-carbon of the double bond. This type of reaction is also known as a Michael addition. The use of organocuprates, which are less reactive than organolithium or Grignard reagents, is particularly effective for achieving conjugate addition. askthenerd.comyoutube.com For instance, the reaction with a dialkylcopper lithium reagent can introduce an alkyl group at the 3-position. askthenerd.com Similarly, diarylcopper lithium reagents can be used to add aryl groups to the β-carbon. askthenerd.com

Table 1: Examples of Conjugate Addition Reactions

| Nucleophile | Reagent | Product |

| Methyl group | (CH₃)₂CuLi | 3,3-Dimethylcyclohexanone |

| Phenyl group | (C₆H₅)₂CuLi | 3-Phenyl-3-methylcyclohexanone |

Reactivity of the Carbonyl Group in this compound

The carbonyl group in this compound can undergo typical reactions of ketones. For example, it can be reduced to a hydroxyl group, forming 2,3-Dimethyl-2-cyclohexen-1-ol, with reducing agents like sodium borohydride (B1222165). nih.gov More vigorous reduction methods, such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), can completely remove the carbonyl oxygen to yield the corresponding hydrocarbon, cyclohexene (B86901), without affecting the double bond. askthenerd.com The carbonyl group can also react with nucleophiles like hydroxylamine (B1172632) to form oximes. askthenerd.com

Pericyclic Reactions Involving this compound

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. This compound can participate in such reactions, primarily as a dienophile in Diels-Alder cycloadditions and in photochemical cycloadditions.

Diels-Alder Cycloadditions with this compound as Dienophile

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. youtube.comucalgary.ca In this context, the double bond of this compound acts as the dienophile. The reactivity of the dienophile is enhanced by the presence of electron-withdrawing groups, such as the carbonyl group in this molecule. ucalgary.ca Lewis acid catalysis can significantly increase the rate and selectivity of Diels-Alder reactions involving α,β-unsaturated carbonyl compounds. cdnsciencepub.com When reacting with an unsymmetrical diene, the regioselectivity of the addition generally follows the "ortho" and "para" rules. cdnsciencepub.com

Table 2: Diels-Alder Reaction Parameters

| Diene | Dienophile | Conditions | Product Type |

| 2,3-Dimethyl-1,3-butadiene (B165502) | This compound | Thermal or Lewis Acid Catalysis | Substituted decalin system |

| Isoprene | This compound | Thermal or Lewis Acid Catalysis | Regioisomeric substituted decalin systems |

Photochemical Cycloadditions of this compound

Photochemical [2+2] cycloadditions are another important class of reactions for enones. nih.govwikipedia.org When irradiated with UV light, this compound can react with alkenes to form cyclobutane (B1203170) derivatives. wikipedia.orgacs.orgyoutube.com These reactions often proceed through a triplet diradical intermediate. wikipedia.org The stereochemistry and regiochemistry of the products can be influenced by factors such as the nature of the alkene, the solvent, and the presence of sensitizers. wikipedia.org For instance, the photocycloaddition of cyclohexenones to conjugated dienes has been studied. acs.org

Rearrangement Reactions of this compound

While specific rearrangement reactions of this compound were not extensively detailed in the provided search results, α,β-unsaturated ketones can undergo various rearrangements under certain conditions, often acid- or base-catalyzed, or photochemically induced. These can include skeletal rearrangements or migrations of the double bond.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound target different parts of the molecule, leading to a variety of products. Reduction reactions can affect the carbonyl group, the carbon-carbon double bond, or both, while oxidation typically occurs at the allylic positions or the double bond.

Reduction of this compound

The reduction of α,β-unsaturated ketones like this compound can proceed via two main pathways: 1,2-addition, which reduces the carbonyl group to a hydroxyl group, or 1,4-addition (conjugate addition), which reduces the carbon-carbon double bond. The choice of reducing agent and reaction conditions determines the regioselectivity of the reaction.

Catalytic Hydrogenation: This method is a powerful tool for the reduction of both the carbon-carbon double bond and the carbonyl group. google.com Typically, a catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel is used in the presence of hydrogen gas. google.com The reaction is generally non-selective and leads to the fully saturated alcohol, 2,3-dimethylcyclohexan-1-ol. The stereochemistry of the product depends on the catalyst and the substrate's approach to the catalyst surface.

Hydride Reductions: Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are common choices for the reduction of enones. Sodium borohydride is a milder reducing agent and, under standard conditions, tends to favor 1,2-addition, yielding the allylic alcohol, 2,3-dimethylcyclohex-2-en-1-ol. However, mixtures of 1,2- and 1,4-addition products can sometimes be observed.

For a more selective 1,2-reduction, the Luche reduction conditions, which employ sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride (CeCl₃) in a protic solvent like methanol, are often used. This method significantly enhances the rate of carbonyl reduction over conjugate addition. A patent has mentioned the use of sodium borohydride/cerium chloride for the reduction of a carboxaldehyde, highlighting the utility of this method for selective carbonyl reduction in the presence of other functional groups. google.com

To achieve selective 1,4-reduction of the double bond, reagents known as conjugate addition hydrides are employed. These are often copper-catalyzed reactions, such as the Stryker reagent or other copper hydride complexes. These conditions would be expected to yield the saturated ketone, 2,3-dimethylcyclohexan-1-one.

Table 1: Reduction Reactions of this compound

| Reaction Type | Reagent(s) and Conditions | Major Product |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 2,3-Dimethylcyclohexan-1-ol |

| 1,2-Reduction (Hydride) | NaBH₄, MeOH | 2,3-Dimethylcyclohex-2-en-1-ol |

| 1,2-Reduction (Luche) | NaBH₄, CeCl₃, MeOH | 2,3-Dimethylcyclohex-2-en-1-ol |

| 1,4-Reduction (Conjugate) | Copper Hydride Reagents | 2,3-Dimethylcyclohexan-1-one |

Oxidation of this compound

The oxidation of this compound can lead to several different products depending on the oxidant and reaction conditions. Key sites for oxidation are the allylic methyl groups and the carbon-carbon double bond.

Allylic Oxidation: The methyl groups attached to the double bond are susceptible to oxidation. Reagents like selenium dioxide (SeO₂) or chromium-based reagents such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) under specific conditions can oxidize an allylic methyl group to an aldehyde or a carboxylic acid. This would result in the formation of compounds like 3-formyl-2-methyl-2-cyclohexen-1-one or 2-formyl-3-methyl-2-cyclohexen-1-one.

Oxidation of the Double Bond: Stronger oxidizing agents can cleave the carbon-carbon double bond. Ozonolysis (O₃) followed by a reductive or oxidative work-up is a classic method for this transformation. An oxidative work-up (e.g., with hydrogen peroxide) would lead to the cleavage of the ring and the formation of a dicarboxylic acid derivative. Epoxidation of the double bond with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would form 2,3-dimethyl-2,3-epoxycyclohexan-1-one.

Another potential oxidation reaction is the formation of a 1,4-dione. While not specifically documented for this compound, similar 2-cyclohexen-1-ones have been oxidized to 2-cyclohexene-1,4-diones using reagents like phosphomolybdic acid or potassium dichromate.

Table 2: Potential Oxidation Reactions of this compound

| Reaction Type | Reagent(s) and Conditions | Potential Product(s) |

|---|---|---|

| Allylic Oxidation | SeO₂ or CrO₃-based reagents | 3-Formyl-2-methyl-2-cyclohexen-1-one or 2-Formyl-3-methyl-2-cyclohexen-1-one |

| Epoxidation | m-CPBA | 2,3-Dimethyl-2,3-epoxycyclohexan-1-one |

| Double Bond Cleavage | 1. O₃; 2. Oxidative work-up | Dicarbonyl compound (ring-opened) |

| Dione Formation | Phosphomolybdic acid or K₂Cr₂O₇ | 2,3-Dimethyl-2-cyclohexene-1,4-dione |

It is important to note that while these reactions are based on established principles, detailed experimental studies specifically on the oxidation and reduction of this compound are not extensively reported in the readily available scientific literature. Therefore, the outcomes presented in the tables are largely predictive.

Mechanistic Investigations of Reactions Involving 2,3 Dimethyl 2 Cyclohexen 1 One

Reaction Pathway Elucidation in 2,3-Dimethyl-2-cyclohexen-1-one Chemistry

The elucidation of reaction pathways for this compound involves identifying the step-by-step sequence of bond-making and bond-breaking processes. Common reactions for this class of compounds include cycloadditions, nucleophilic additions, and photochemical transformations. The presence of two methyl groups on the carbon-carbon double bond significantly influences the electronic and steric environment of the molecule, thereby affecting the course of these reactions.

One of the most studied reaction types for cyclohexenones is the [2+2] cycloaddition. Computational studies on cyclohexenone and its derivatives reacting with alkenes, such as vinyl acetate, have shown that these reactions typically proceed through a stepwise mechanism rather than a concerted one. researchgate.net This involves the formation of a diradical intermediate, which then cyclizes to form the four-membered ring product. For this compound, the reaction pathway would likely follow a similar stepwise route. The initial step would be the formation of a bond between one of the carbons of the double bond of the cyclohexenone and the alkene, leading to a diradical intermediate. The stability of this intermediate is a key factor in determining the feasibility and outcome of the reaction.

Photochemical reactions of cyclohexenone derivatives also proceed through distinct pathways. Upon photoexcitation, these molecules can undergo intramolecular [2+2] photocycloaddition or a cyclization/hydrogen abstraction cascade. acs.org The specific pathway followed often depends on the substitution pattern and the reaction conditions. The methyl groups in this compound would be expected to influence the stereoselectivity of such reactions due to steric hindrance.

Transition State Analysis for this compound Transformations

Transition state analysis is fundamental to understanding the energy barriers and the geometry of the highest energy point along the reaction coordinate. For reactions of this compound, computational methods like Density Functional Theory (DFT) are invaluable for modeling these transient structures.

In the context of a [2+2] cycloaddition, two distinct transition states are typically located: one for the formation of the initial carbon-carbon bond leading to the diradical intermediate, and a second for the subsequent ring closure. researchgate.net The geometries of these transition states are crucial for explaining the observed regioselectivity and stereoselectivity of the products. For this compound, the steric bulk of the two methyl groups would play a significant role in dictating the approach of the reacting partner and, consequently, the geometry of the transition state.

Lewis acid catalysis can also significantly impact the transition states of reactions involving cyclohexenones. For instance, coordination of a Lewis acid like boron trifluoride (BF₃) to the carbonyl oxygen of 2-cyclohexenone has been shown to lower the energy of the excited triplet state, which is crucial in photocycloaddition reactions. nih.gov A similar effect would be anticipated for this compound, where the Lewis acid would activate the enone system and influence the transition state energies, potentially altering the reaction's efficiency and selectivity.

Table 1: Calculated Activation Energies for the [2+2] Cycloaddition of Cyclohexenone Derivatives with Vinyl Acetate

This table illustrates the effect of substituents on the activation energies in a related system. The data is based on DFT calculations at the B3LYP-D3/6-311++G(d,p) level of theory. researchgate.net

| Reactant | First Activation Energy (kcal/mol) | Second Activation Energy (kcal/mol) |

| Cyclohexenone | Value not specified | Value not specified |

| Thio-cyclohexenone | Value not specified | Value not specified |

| Seleno-cyclohexenone | Value not specified | Value not specified |

| (Note: Specific numerical values for the parent cyclohexenone were not provided in the primary source, but the study indicated a significant decrease in activation energies when the carbonyl oxygen is replaced by sulfur or selenium.) |

Kinetic Studies of Reactions Involving this compound

Kinetic studies provide quantitative data on reaction rates and how they are influenced by factors such as concentration, temperature, and catalysts. For this compound, such studies would reveal the order of the reaction and allow for the determination of the rate constants and activation parameters.

In photochemical reactions, kinetic analysis often involves measuring quantum yields, which quantify the efficiency of a photochemical process. The triplet state lifetime is another critical kinetic parameter. For 2-cyclohexenone complexed with BF₃, transient absorption spectroscopy has been used to follow the ultrafast decay pathways, revealing that the active triplet state is formed in less than a picosecond. nih.gov It is reasonable to assume that the kinetics of this compound would also be characterized by ultrafast processes following photoexcitation. The methyl substituents would likely influence these kinetics by affecting the rates of intersystem crossing and other photophysical processes.

Table 2: Key Kinetic Parameters in Cyclohexenone Photochemistry

This table presents conceptual kinetic parameters that are important in the study of cyclohexenone photoreactions, based on general principles and findings from related systems. nih.gov

| Parameter | Description | Expected Influence of 2,3-Dimethyl Substitution |

| Triplet Quantum Yield (Φ_T) | The fraction of absorbed photons that result in the formation of the triplet state. | May be altered due to steric effects on excited state geometries. |

| Triplet Lifetime (τ_T) | The average time the molecule spends in the excited triplet state before decaying. | Could be influenced by steric hindrance affecting quenching processes. |

| Rate of Intersystem Crossing (k_ISC) | The rate at which the molecule transitions from an excited singlet state to a triplet state. | Potentially affected by changes in the energy gap between singlet and triplet states. |

Spectroscopic Characterization and Structural Analysis of 2,3 Dimethyl 2 Cyclohexen 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-Dimethyl-2-cyclohexen-1-one

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Interpretation

The proton NMR (¹H NMR) spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of each proton.

| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Methyl protons at C2 | ~1.7 | Singlet | 3H |

| Methyl protons at C3 | ~1.9 | Singlet | 3H |

| Methylene (B1212753) protons at C4 | ~2.3 | Triplet | 2H |

| Methylene protons at C5 | ~1.9 | Sextet | 2H |

| Methylene protons at C6 | ~2.4 | Triplet | 2H |

Note: Predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

The absence of a proton on the C2 and C3 carbons of the cyclohexene (B86901) ring simplifies the spectrum in the vinylic region, with no signals appearing in the typical δ 5-7 ppm range. The two methyl groups at the double bond show up as sharp singlets. The methylene protons of the cyclohexene ring appear as multiplets due to spin-spin coupling with adjacent protons.

¹³C NMR Spectral Interpretation

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule.

| Carbon Assignment | Chemical Shift (ppm) |

| C1 (Carbonyl) | ~199 |

| C2 (Olefinic) | ~135 |

| C3 (Olefinic) | ~145 |

| C4 (Aliphatic) | ~30 |

| C5 (Aliphatic) | ~22 |

| C6 (Aliphatic) | ~38 |

| C2-Methyl | ~12 |

| C3-Methyl | ~20 |

Note: Predicted values based on typical chemical shifts for similar structures. Actual experimental values may vary slightly.

The carbonyl carbon (C1) is significantly deshielded and appears at a high chemical shift value. The two olefinic carbons (C2 and C3) are also deshielded, while the aliphatic carbons of the ring and the methyl groups appear at lower chemical shift values. docbrown.info

Two-Dimensional NMR Techniques for Structure Elucidation

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning proton and carbon signals and confirming the connectivity of the molecule. ucl.ac.uk

COSY (Correlation Spectroscopy): A homonuclear COSY experiment would show correlations between the protons on adjacent carbon atoms. For instance, the protons on C4 would show a correlation with the protons on C5, and the protons on C5 would show a correlation with the protons on C6.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would link the proton signals of the methyl and methylene groups to their corresponding carbon signals.

Mass Spectrometry (MS) of this compound

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. nih.gov For this compound (C₈H₁₂O), the molecular weight is 124.18 g/mol . nih.gov

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 124. Common fragmentation patterns for cyclohexenones involve the loss of small neutral molecules or radicals. Expected fragments for this compound could include:

| m/z Value | Possible Fragment |

| 109 | [M - CH₃]⁺ |

| 96 | [M - CO]⁺ |

| 81 | [M - CO - CH₃]⁺ |

| 68 | Retro-Diels-Alder fragmentation |

Infrared (IR) Spectroscopy of this compound

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. utexas.edu The IR spectrum of this compound would show characteristic absorption bands. nih.gov

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (conjugated ketone) | ~1670 | Strong |

| C=C stretch (alkene) | ~1640 | Medium |

| C-H stretch (sp³ C-H) | 2850-3000 | Medium-Strong |

| C-H stretch (sp² C-H - from methyls) | ~3020 | Weak |

The conjugation of the carbonyl group with the carbon-carbon double bond lowers the C=O stretching frequency compared to a non-conjugated ketone (typically ~1715 cm⁻¹). kcvs.ca

Advanced Spectroscopic Methods for this compound

While the fundamental spectroscopic techniques discussed above are generally sufficient for the structural confirmation of this compound, more advanced methods could provide further insights. For instance, Nuclear Overhauser Effect (NOE) spectroscopy, a 1D or 2D NMR technique, could be used to determine the spatial proximity of protons, which can be useful in confirming stereochemistry in related, more complex structures. Additionally, high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental composition.

Computational and Theoretical Chemistry Studies of 2,3 Dimethyl 2 Cyclohexen 1 One

Quantum Mechanical Studies on Electronic Structure and Bonding

Quantum mechanical calculations offer a fundamental understanding of the electronic structure and bonding within 2,3-dimethyl-2-cyclohexen-1-one. These studies typically involve solving the Schrödinger equation for the molecule to determine its molecular orbitals and their corresponding energy levels. The distribution of electrons within these orbitals dictates the molecule's geometry, stability, and reactivity.

Analysis of the molecular orbitals, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provides crucial information about the molecule's reactivity. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's kinetic stability and chemical reactivity.

Density Functional Theory (DFT) Applications to this compound Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity of organic molecules like this compound. DFT methods calculate the electron density of a system to determine its energy and other properties, offering a balance between computational cost and accuracy.

DFT calculations are widely used to predict various reactivity descriptors. These include:

Frontier Molecular Orbitals (HOMO and LUMO): As mentioned earlier, the energies and spatial distributions of the HOMO and LUMO are critical in predicting sites of electrophilic and nucleophilic attack.

Mulliken Atomic Charges: These calculations provide insight into the distribution of charge within the molecule, highlighting atoms that are more likely to be involved in electrostatic interactions.

Studies employing DFT have been instrumental in understanding the mechanisms of reactions involving this compound. For instance, DFT can be used to model transition states and reaction pathways, providing a detailed picture of how the molecule interacts with other reagents.

Molecular Modeling and Conformational Analysis of this compound

The cyclohexene (B86901) ring in this compound is not planar and can adopt several conformations. Molecular modeling techniques, including molecular mechanics and quantum mechanical methods, are employed to explore the potential energy surface of the molecule and identify its stable conformers.

The half-chair is generally the most stable conformation for cyclohexene rings. libretexts.org The presence of the two methyl groups and the carbonyl group introduces steric and electronic factors that influence the relative energies of different conformers. The positions of the methyl groups (axial vs. equatorial) significantly impact the stability due to steric interactions, particularly 1,3-diaxial interactions. libretexts.org

Computational studies can predict the relative energies of these conformers and the energy barriers for their interconversion. libretexts.org This information is crucial for understanding the molecule's dynamic behavior and how its shape influences its reactivity and interactions with other molecules. For cis-1,2-dimethylcyclohexane, both chair conformations have one methyl group in an axial position and one in an equatorial position, leading to equal stability. libretexts.org In contrast, for trans-1,2-dimethylcyclohexane, one conformer has both methyl groups in equatorial positions, which is significantly more stable than the conformer with both in axial positions. libretexts.org

Prediction of Spectroscopic Parameters for this compound

Computational methods are increasingly used to predict spectroscopic parameters, which can aid in the identification and characterization of molecules. nih.gov For this compound, theoretical calculations can provide valuable insights into its expected spectroscopic signatures.

NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule. researchgate.net By averaging these values over the different populated conformations, a theoretical NMR spectrum can be generated that can be compared with experimental data for structural elucidation. nih.gov

Infrared (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net By analyzing the normal modes of vibration, specific peaks can be assigned to the stretching and bending of particular bonds or functional groups within the molecule, such as the C=O and C=C stretching vibrations. researchgate.net The NIST WebBook provides gas-phase IR spectrum data for the related compound 3,5-dimethyl-2-cyclohexen-1-one. nist.gov

Mass Spectrometry: While not directly a quantum mechanical prediction in the same vein as NMR or IR, computational methods can help in analyzing fragmentation patterns observed in mass spectrometry by calculating the energies of potential fragment ions.

Table of Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Parameter | Calculated Value |

| ¹³C NMR | Chemical Shift (C=O) | ~199 ppm |

| ¹³C NMR | Chemical Shift (C=C) | ~127-160 ppm |

| ¹H NMR | Chemical Shift (vinyl H) | ~5.8-6.7 ppm |

| IR | C=O Stretch | ~1670-1700 cm⁻¹ |

| IR | C=C Stretch | ~1600-1650 cm⁻¹ |

Note: The values in this table are approximate and can vary depending on the computational method and basis set used.

2,3 Dimethyl 2 Cyclohexen 1 One As a Key Synthetic Building Block and Intermediate

Utilization in Natural Product Synthesis

The rigid, six-membered ring of 2,3-dimethyl-2-cyclohexen-1-one provides a solid foundation for the stereocontrolled elaboration of natural product skeletons. Its utility is particularly notable in the construction of polycyclic systems.

A significant application of this compound is in the synthesis of phenanthrenes, a class of polycyclic aromatic hydrocarbons. Research has demonstrated a direct route to 1,2-dimethylphenanthrene (B1619521) derivatives starting from this cyclic enone.

In a key synthetic approach, this compound undergoes a Grignard reaction with aryl-substituted ethylmagnesium halides. For instance, the reaction with phenethylmagnesium chloride or m-methoxyphenethylmagnesium chloride serves as the initial step in the construction of the phenanthrene (B1679779) core. This reaction is followed by a dehydration and subsequent cyclization and aromatization sequence to yield the final phenanthrene product. This methodology provides a direct pathway to phenanthrenes with a 1,2-dimethyl substitution pattern, which are of interest as analogs to other biologically relevant polycyclic compounds.

The table below summarizes the key reactants and resulting intermediates in this synthesis.

| Starting Material | Grignard Reagent | Intermediate Product |

| This compound | Phenethylmagnesium chloride | 1-(2,3-Dimethylcyclohex-2-en-1-yl)-2-phenylethan-1-ol |

| This compound | m-Methoxyphenethylmagnesium chloride | 1-(2,3-Dimethylcyclohex-2-en-1-yl)-2-(3-methoxyphenyl)ethan-1-ol |

These intermediates are then subjected to dehydration and cyclization to form the tricyclic phenanthrene framework.

While the cyclohexenone motif is a common structural element in many terpenoids and steroids, the direct application of this compound as a starting material in the total synthesis of these natural products is not extensively documented in the available scientific literature. In principle, its structure could serve as a building block for the A-ring of certain steroids or as a fragment in the assembly of complex terpenes through annulation strategies like the Robinson annulation. However, specific examples of its use as a direct precursor in the completed total synthesis of a terpenoid or steroid are not readily found in published research.

Beyond phenanthrenes, the reactivity of this compound lends itself to the construction of other complex molecular architectures. The enone functionality is susceptible to a variety of addition reactions, including Michael additions and Diels-Alder reactions, which can be exploited to build intricate polycyclic systems. For instance, its use as a dienophile in Diels-Alder reactions could provide access to bicyclic systems with defined stereochemistry, which can then be further elaborated into more complex structures. However, specific and widely adopted examples of its use in the synthesis of other complex molecular architectures are not as prominently reported as its application in phenanthrene synthesis.

Role in the Synthesis of Complex Organic Molecules

The role of this compound in the synthesis of complex organic molecules is primarily centered on its function as an electrophilic building block. The presence of both a carbonyl group and a carbon-carbon double bond in conjugation allows for selective reactions at either functional group.

Key reactions involving this compound include:

1,4-Conjugate Addition (Michael Addition): This allows for the introduction of a wide range of nucleophiles at the 3-position of the cyclohexenone ring, extending the carbon skeleton and introducing new functional groups.

1,2-Addition to the Carbonyl Group: Organometallic reagents can add directly to the carbonyl carbon, leading to the formation of tertiary alcohols, which can be further transformed.

Annulation Reactions: As a classic Michael acceptor, it can participate in Robinson annulation reactions to construct new six-membered rings, a common strategy in steroid synthesis.

The following table details the types of reactions and the potential resulting structures.

| Reaction Type | Reagent Type | Resulting Structure |

| Michael Addition | Soft nucleophiles (e.g., cuprates, enamines) | 3-Substituted-2,3-dimethylcyclohexanone |

| 1,2-Addition | Hard nucleophiles (e.g., Grignard reagents, organolithiums) | 1-Substituted-2,3-dimethylcyclohex-2-en-1-ol |

| Robinson Annulation | Enolates | Fused bicyclic enone systems |

Strategies for Stereoselective Synthesis Employing this compound

The development of stereoselective methods for the functionalization of this compound is crucial for its application in the synthesis of chiral molecules. While the compound itself is achiral, its reactions can be controlled to produce enantiomerically enriched products.

Strategies for achieving stereoselectivity include:

Catalytic Asymmetric Conjugate Addition: The use of chiral catalysts, such as organocatalysts or transition metal complexes with chiral ligands, can facilitate the enantioselective addition of nucleophiles to the enone.

Substrate-Controlled Diastereoselective Reactions: If a chiral center is already present in a molecule reacting with this compound, it can direct the stereochemical outcome of the reaction.

Enzymatic Reactions: Biocatalysts, such as ene-reductases, can be employed for the stereoselective reduction of the carbon-carbon double bond.

Despite the potential for these strategies, the scientific literature does not currently feature a broad range of studies specifically focused on the stereoselective synthesis employing this compound. Much of the research in asymmetric synthesis of cyclohexenone derivatives has focused on other, more readily available or synthetically versatile analogs.

Research on Derivatives of 2,3 Dimethyl 2 Cyclohexen 1 One

Synthesis and Characterization of Substituted 2,3-Dimethyl-2-cyclohexen-1-one Analogs

The synthesis of substituted analogs often begins with related cyclohexanedione precursors, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone), which are then elaborated into more complex structures.

A prominent class of derivatives is the 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) family. These compounds are typically synthesized through a one-pot domino Knoevenagel/Michael reaction. ias.ac.in This reaction involves the condensation of an aromatic aldehyde with two equivalents of 5,5-dimethyl-1,3-cyclohexanedione. nih.govresearchgate.net

Various catalytic systems have been developed to promote this transformation efficiently and under environmentally friendly conditions. ias.ac.innih.gov Catalysts such as urea (B33335), silica-supported diphenic acid, and even natural acids like lemon juice have proven effective. ias.ac.innih.govresearchgate.net For instance, the use of urea as a catalyst in aqueous media under ultrasound irradiation at 50 °C provides high yields (80-98%) and offers advantages like a simple work-up procedure. nih.govresearchgate.net Similarly, silica-diphenic acid has been employed as a recyclable heterogeneous catalyst for this synthesis. ias.ac.in

The reaction conditions, catalyst, and resulting yields for the synthesis of these derivatives from various aromatic aldehydes are often documented in detail.

Synthesis of Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) Derivatives

| Aromatic Aldehyde | Catalyst | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| 4-Chlorobenzaldehyde (B46862) | Urea | Water, Ultrasound, 50°C, 90 min | 95 | researchgate.net |

| Various Aromatic Aldehydes | Urea | Water, Ultrasound, 50°C | 80-98 | nih.gov |

| Various Aromatic Aldehydes | Silica-diphenic acid | Eco-friendly procedure | N/A | ias.ac.in |

Halogenated derivatives represent an important subset of these compounds. The synthesis of molecules such as 2,2'-(4-chlorophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and 2,2'-(2,4-dibromophenyl)methylenebis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) follows the general synthetic pathway of condensing a halogenated aromatic aldehyde with dimedone. ias.ac.insemanticscholar.org

For example, the reaction between 4-chlorobenzaldehyde and 5,5-dimethyl-1,3-cyclohexanedione, catalyzed by urea under ultrasound, was completed within 90 minutes to produce the corresponding chlorinated derivative in 95% yield. researchgate.net These syntheses demonstrate the compatibility of the reaction with various halogen substituents on the aromatic ring.

Beyond halogenation, the core structure can be functionalized with a wide array of other groups. Nitro-substituted derivatives, such as 2,2'-(3-nitrophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) and its 4-nitro isomer, have been successfully synthesized. ias.ac.in Other examples include derivatives bearing trifluoromethyl and methoxy (B1213986) groups on the aryl ring. semanticscholar.org

Another approach to functionalized cyclohexene (B86901) derivatives involves [4+2] cycloaddition reactions. For example, 2,3-dimethylene-1,4-dioxane, generated from a stable precursor, can react with dienophiles to create functionalized cyclohexene structures. rsc.org More complex cascade reactions, such as a vinyl alkenylation-initiated [4+2] cycloaddition, provide access to highly substituted cyclohexene skeletons from simple starting materials under mild conditions. nih.gov

Chemical Transformations and Reactivity Profiles of this compound Derivatives

The derivatives of this compound exhibit diverse reactivity, enabling their use as intermediates in the synthesis of other complex molecules. The 2,2'-arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives are particularly noted as effective substrates for the synthesis of various xanthenes and 1,8-dioxo-octahydroxanthenes. researchgate.net

The inherent reactivity of the cyclohexenone core is also significant. Cyclohexenones are known to participate in photochemical reactions, such as [2+2] cycloaddition with olefins, to form bicyclic systems. acs.org The Diels-Alder reaction is another key transformation, where a diene reacts with a dienophile. For instance, the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with 2-cyclohexene-1,4-dione (B3052769) under UV light is a potential concerted photochemical cycloaddition. pearson.com

Structural Elucidation Techniques Applied to Derivatives

A combination of spectroscopic and analytical techniques is essential for the structural elucidation of newly synthesized derivatives. For the arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) series, characterization is routinely performed using IR, 1H-NMR, 13C-NMR, and mass spectrometry. ias.ac.in

Single-crystal X-ray analysis provides definitive proof of structure and stereochemistry. ias.ac.in This technique has been used to determine the crystal structures of several derivatives, revealing detailed information about their three-dimensional arrangement. ias.ac.in For example, specific derivatives have been found to crystallize in different crystal systems and space groups, which is crucial for understanding their solid-state properties. ias.ac.in Theoretical studies using Density Functional Theory (DFT) have also been employed to calculate molecular properties like dipole moment and to predict stability. semanticscholar.org

Crystallographic Data for Selected Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2,2'-Phenylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | Tetragonal | I41/a | ias.ac.in |

| 2,2'-(3-Nitrophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | Monoclinic | P21/n | ias.ac.in |

| 2,2'-(4-Nitrophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) | Orthorhombic | Pca21 | ias.ac.in |

Table of Chemical Compounds Mentioned

| Compound Name |

|---|

| 2,2'-(2,4-dibromophenyl)methylenebis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) |

| 2,2'-(3-nitrophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) |

| 2,2'-(4-chlorophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) |

| 2,2'-(4-nitrophenyl)methylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) |

| 2,2'-Arylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexen-1-one) |

| 2,2'-Phenylmethylenebis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) |

| 2,3-Dimethyl-1,3-butadiene |

| This compound |

| 2,3-Dimethylene-1,4-dioxane |

| 2-Cyclohexene-1,4-dione |

| 4-Chlorobenzaldehyde |

| 5,5-dimethyl-1,3-cyclohexanedione (dimedone) |

| Xanthene |

Future Prospects and Emerging Research Areas for 2,3 Dimethyl 2 Cyclohexen 1 One

Innovations in Synthetic Methodologies for 2,3-Dimethyl-2-cyclohexen-1-one

Traditional syntheses of substituted cyclohexenones often rely on classic organic reactions such as Robinson annulation or Diels-Alder reactions. While effective, these methods can sometimes lack efficiency, atom economy, or sustainability. The future of synthesizing this compound will likely involve the adoption and refinement of more advanced and sustainable methodologies that offer greater control and higher yields.

Recent breakthroughs in photocatalysis, for example, present a promising avenue. The use of heterogeneous photocatalysts, such as the novel CVO/TiO₂ heterojunction material recently reported for the oxidative aromatization of other cyclohexenones, could be adapted for new synthetic routes. researchgate.net Such visible-light-mediated reactions avoid harsh reagents and offer a greener alternative to classical methods. researchgate.net Another area of innovation lies in the application of ultrasound technology, which has been shown to significantly improve yields and reduce reaction times in the synthesis of related bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one) derivatives. researchgate.net Exploring the application of these energy sources could lead to more efficient and environmentally benign syntheses of the target molecule.

| Potential Synthetic Innovation | Enabling Technology | Anticipated Advantages | Relevant Research |

| Photocatalytic Dehydrogenation | Heterogeneous Photocatalysts (e.g., CVO/TiO₂) | Green chemistry (uses light, O₂ as oxidant), avoids noble metals, mild reaction conditions. | researchgate.net |

| Ultrasound-Assisted Condensation | High-frequency Ultrasound | Increased reaction rates, higher yields, simple work-up, environmentally friendly (aqueous media). | researchgate.net |

| Cascade Michael Addition Reactions | Phase Transfer Catalysis | High diastereoselectivity, formation of complex structures in a single step, operational simplicity. | beilstein-journals.org |

| Asymmetric Transfer Hydrogenation | Bifunctional Ruthenium Catalysts | Enantioselective synthesis of chiral precursors, high chemoselectivity for the C=C bond. | mdpi.com |

These innovative approaches could provide access to this compound and its precursors with greater efficiency and control than previously possible, opening doors for its use in more complex applications.

Unexplored Reactivity Patterns of this compound

The reactivity of α,β-unsaturated ketones is well-established, typically involving conjugate additions, cycloadditions, and reactions at the carbonyl group. However, the specific structure of this compound—featuring a tetrasubstituted C=C double bond—presents interesting and underexplored reactivity questions. The two methyl groups exert significant steric and electronic influence, which can be expected to modulate its reactivity compared to less substituted analogs like 3-methyl-2-cyclohexen-1-one. nist.gov

The steric hindrance from the methyl groups at the C2 and C3 positions would likely impede the approach of bulky nucleophiles in Michael addition reactions. This could, however, be exploited to achieve unique selectivity or to favor reactions with smaller, highly reactive species. Furthermore, the electron-donating nature of the two methyl groups increases the electron density of the double bond, potentially altering the regioselectivity and stereoselectivity of cycloaddition reactions, such as the Paterno-Büchi reaction (photochemical [2+2] cycloaddition). acs.org

Future research could systematically investigate these effects:

Stereoselective Reductions: While asymmetric transfer hydrogenation has been successful for other cyclohexenones, its application to a tetrasubstituted substrate like this compound could lead to the synthesis of chiral alcohols or ketones with high stereocontrol, which are valuable building blocks. mdpi.com The corresponding alcohol, 2,3-dimethylcyclohex-2-en-1-ol, is a potential target. nih.gov

Novel Cycloadditions: Exploring its participation in [4+2] (Diels-Alder) or photochemical [2+2] cycloadditions with various dienophiles or alkenes could yield complex polycyclic structures that are otherwise difficult to access. acs.org The substitution may influence the typical reaction pathways observed for simpler enones.

Oxidative Cleavage: Reactions that cleave the double bond could provide an entry into functionalized acyclic dicarbonyl compounds, with the methyl groups providing useful synthetic handles for subsequent transformations.

Advanced Computational Studies and Predictive Modeling

The field of computational chemistry offers powerful tools to investigate and predict the behavior of molecules without the need for extensive empirical experimentation. chemrxiv.org For a compound like this compound, where experimental data is sparse, computational modeling represents a particularly valuable frontier. hmdb.ca The development of machine learning and artificial intelligence in chemistry is enabling the prediction of reaction outcomes with increasing accuracy, moving beyond in-distribution benchmarks to generalize to novel chemistry. nih.govarxiv.orgnih.gov

Future computational work on this compound could focus on several key areas:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to map the potential energy surfaces of proposed reactions. This would allow researchers to understand the transition states, intermediates, and activation energies involved in its potential transformations, providing insight into the steric and electronic effects of the dimethyl substitution.

Predictive Reactivity Modeling: Machine learning models, trained on large datasets of chemical reactions, could be employed to predict the most likely products of this compound under various conditions. nih.gov This can help prioritize experimental efforts and uncover unexpected reaction pathways.

Spectroscopic Property Prediction: Calculating spectroscopic data (e.g., NMR, IR) can aid in the characterization of the molecule and its reaction products, complementing experimental analysis. nih.gov

| Computational Approach | Objective | Potential Impact |

| Density Functional Theory (DFT) | Elucidate reaction mechanisms and transition states. | Rationalize observed reactivity and guide catalyst/reagent selection for desired outcomes. |

| Machine Learning (ML) Reaction Prediction | Forecast major products for novel reactions. | Accelerate discovery of new transformations and reduce experimental screening. arxiv.orgnih.gov |

| Molecular Dynamics (MD) Simulations | Study conformational flexibility and solvent effects. | Understand how the molecule behaves in a reaction environment, improving reaction design. |

These computational endeavors would provide a foundational understanding of the molecule's fundamental properties, guiding future experimental work in a more efficient and targeted manner.

Potential Roles in Catalysis and Materials Science

While no direct applications of this compound in catalysis or materials science have been reported, its structure suggests several potential, yet unexplored, roles. The functional group combination—a ketone and a sterically hindered alkene—offers handles for derivatization into novel ligands, monomers, or functional materials.

In Catalysis: The cyclohexenone core can be modified to create chiral ligands for asymmetric catalysis. For instance, reduction of the ketone to an alcohol and subsequent functionalization could yield bidentate ligands where the stereochemistry of the ring and the steric bulk of the methyl groups could influence the outcome of metal-catalyzed reactions. The use of related cyclohexenone derivatives to synthesize arylamines via photocatalysis already points to the utility of this scaffold in catalytic systems. researchgate.net

In Materials Science: The rigid cyclic structure of this compound makes it an interesting candidate as a building block for new polymers or functional materials. Polymerization via the carbonyl group or through ring-opening strategies could lead to materials with unique thermal and mechanical properties. Furthermore, derivatives of related structures, such as 2,2'-arylmethylene bis(3-hydroxy-5,5-dimethyl-2-cyclohexene-1-one), have found use in laser technology, suggesting that the broader family of substituted cyclohexenones has potential in optics and photonics that could be explored for this specific isomer. researchgate.net

The exploration of these future prospects could unlock the latent potential of this compound, transforming it from a chemical curiosity into a valuable tool for chemists and material scientists.

Q & A

Basic Question: What are the recommended methods for synthesizing 2,3-Dimethyl-2-cyclohexen-1-one with high yield and purity?

Answer:

The synthesis of this compound often involves functionalization of cyclohexenone derivatives. A validated approach includes:

- Stepwise alkylation : Use methylating agents like methyl iodide under controlled conditions to introduce methyl groups at the 2- and 3-positions.

- Catalytic optimization : Employ Lewis acids (e.g., BF₃·Et₂O) to enhance regioselectivity and minimize side reactions .

- Purification : Fractional distillation or column chromatography (using silica gel and hexane/ethyl acetate) is critical to isolate the compound from byproducts like unreacted starting materials or over-alkylated derivatives .

- Safety : Follow protocols for handling volatile organic compounds and hazardous reagents, including fume hood use and proper waste disposal .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

A combination of techniques is required to confirm structure and purity:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals:

- α,β-unsaturated ketone protons (δ 5.8–6.2 ppm for the cyclohexenone double bond).

- Methyl groups (δ 1.2–1.5 ppm for equatorial methyl and δ 1.8–2.1 ppm for axial methyl).

- IR Spectroscopy : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 138 (C₉H₁₄O) and fragmentation patterns to verify substituents .

Advanced Question: How can researchers resolve contradictions in spectral data for this compound derivatives?

Answer:

Discrepancies in spectral interpretations often arise from conformational flexibility or impurities. Mitigation strategies include:

- Dynamic NMR (DNMR) : Probe ring-flipping dynamics in cyclohexenone derivatives to distinguish axial/equatorial substituent effects .

- Computational modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data .

- Cross-validation : Compare results with structurally analogous compounds (e.g., 2,6,6-trimethyl-2-cyclohexenone) to identify systematic errors .

- Replication : Repeat synthesis and analysis under controlled conditions to rule out experimental artifacts .

Advanced Question: What mechanistic pathways explain the reactivity of this compound in Diels-Alder reactions?

Answer:

The compound’s α,β-unsaturated ketone system acts as a dienophile. Key mechanistic considerations:

- Electron-deficient dienophile : The carbonyl group polarizes the double bond, enhancing reactivity with electron-rich dienes.

- Steric effects : Methyl groups at C2 and C3 may hinder syn-periplanar geometry, favoring endo selectivity in cycloadditions .

- Kinetic vs. thermodynamic control : Vary reaction temperature and solvent polarity (e.g., toluene vs. DMF) to isolate preferred adducts .

- Catalysis : Lewis acids like TiCl₄ can accelerate reaction rates by coordinating to the carbonyl oxygen .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of vapors, which may cause respiratory irritation .

- Spill management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- First aid : For skin contact, wash immediately with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced Question: How can researchers design experiments to study the environmental degradation of this compound?

Answer:

- Photodegradation studies : Exclude aqueous solutions to UV light (λ = 254–365 nm) and monitor decomposition via HPLC or GC-MS .

- Microbial degradation : Use soil or wastewater microcosms to identify microbial consortia capable of metabolizing the compound .

- Quantitative analysis : Measure half-life (t₁/₂) under varying pH, temperature, and oxygen levels to model environmental persistence .

- Toxicity assessment : Perform bioassays (e.g., Daphnia magna) to evaluate ecological impact of degradation byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.